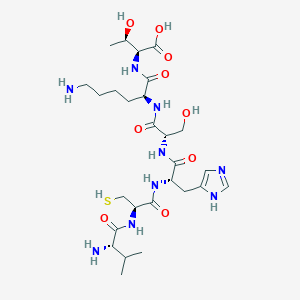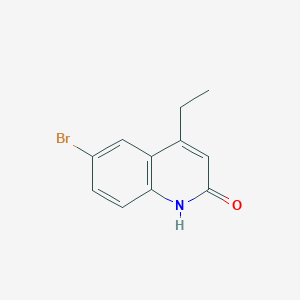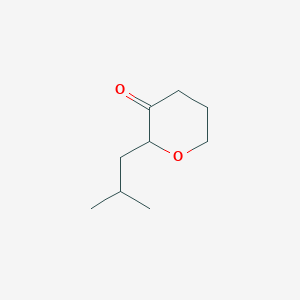![molecular formula C16H22O3 B12543384 Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- CAS No. 652146-15-1](/img/structure/B12543384.png)
Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- is a chemical compound with the molecular formula C16H22O3 It is characterized by the presence of a phenyl group, a cyclohexyl group, and a hydroxyethoxy group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- typically involves the reaction of 2-hydroxyethoxycyclohexane with phenyl ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Post-reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and cyclohexyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-cyclohexyl-: This compound has a similar cyclohexyl group but lacks the hydroxyethoxy and phenyl groups.
Acetophenone: Contains a phenyl group attached to an ethanone backbone but lacks the cyclohexyl and hydroxyethoxy groups.
Uniqueness
Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both hydrophilic (hydroxyethoxy) and hydrophobic (phenyl, cyclohexyl) groups allows for versatile interactions in various environments, making it valuable in diverse applications.
Eigenschaften
CAS-Nummer |
652146-15-1 |
|---|---|
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenylethanone |
InChI |
InChI=1S/C16H22O3/c17-11-12-19-16(9-5-2-6-10-16)13-15(18)14-7-3-1-4-8-14/h1,3-4,7-8,17H,2,5-6,9-13H2 |
InChI-Schlüssel |
YFWHXOQQTIOARI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC(=O)C2=CC=CC=C2)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)


![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)




![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
